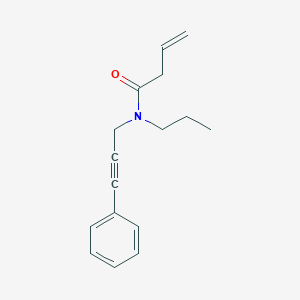![molecular formula C25H33ClN2O3 B3809141 N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B3809141.png)
N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide
Descripción general
Descripción
“N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . It also has methoxy and chlorobenzyl groups attached, which can have various effects on the compound’s overall properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzyl groups, and the attachment of the methoxy and chloro groups . The exact methods would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule . The methoxy and chlorobenzyl groups would also influence the molecule’s shape and electronic distribution .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl groups could potentially be modified through reactions like halogenation or oxidation . The compound could also participate in reactions involving the piperidine ring or the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzyl groups could affect its solubility, while the piperidine ring could influence its basicity .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with certain biological targets in the body. The piperidine ring is a common feature in many drugs and can interact with a variety of biological receptors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN2O3/c1-30-18-22-14-20(9-11-24(22)31-2)17-28-13-5-6-19(16-28)10-12-25(29)27-15-21-7-3-4-8-23(21)26/h3-4,7-9,11,14,19H,5-6,10,12-13,15-18H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWGZXRMEGYFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)CN2CCCC(C2)CCC(=O)NCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[cyclohexyl(methyl)amino]-3-[3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3809076.png)
![5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-2,1,3-benzothiadiazole](/img/structure/B3809081.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B3809087.png)
![2-(4-{5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-yl]-1,2,4-oxadiazol-3-yl}phenyl)ethanol](/img/structure/B3809093.png)
![N-(3-isoxazolylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3809101.png)
![N-(4-fluorobenzyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B3809115.png)
![N-[2-(isobutyrylamino)-4-methoxyphenyl]-5-methylnicotinamide](/img/structure/B3809118.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3809147.png)
![7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3809154.png)
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3809159.png)
![N-cyclopropyl-1'-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B3809165.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B3809181.png)
